Amino-PEG9-amido-C16-Boc
Description
Introduction to Amino-PEG9-amido-C16-Boc in PROTAC Development
Structural Definition and Nomenclature of this compound
This compound is a heterobifunctional molecule comprising three distinct components:
- A 16-carbon alkyl chain (C16) providing hydrophobicity and membrane permeability.
- A PEG9 spacer (nine ethylene glycol units) conferring solubility and conformational flexibility.
- A Boc-protected amine (tert-butyloxycarbonyl) serving as a reactive handle for further functionalization.
Molecular Formula : $$ \text{C}{42}\text{H}{84}\text{N}{2}\text{O}{12} $$
Molecular Weight : 809.12 g/mol .
The systematic name, 17-(Amino-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester , reflects its IUPAC nomenclature, emphasizing the ethylcarbamoyl linkage between the PEG9 spacer and the C16 alkyl chain, terminated by the Boc-protected amine. The PEG9 unit ($$ \text{-(OCH}2\text{CH}2\text{)}_9\text{-} $$) ensures water solubility, while the alkyl chain anchors the molecule within lipid bilayers, facilitating cellular uptake .
| Structural Component | Function | Key Properties |
|---|---|---|
| C16 Alkyl Chain | Membrane interaction | Hydrophobicity, stability |
| PEG9 Spacer | Solubility, flexibility | Biocompatibility, reduced immunogenicity |
| Boc-protected Amine | Reactive site for conjugation | Stability under physiological conditions |
Historical Context of PEGylated Linkers in Targeted Protein Degradation
The use of PEGylated linkers in PROTACs originated from early challenges in achieving optimal ternary complex formation between the target protein, E3 ligase, and PROTAC. Initial PROTAC designs (2001–2008) relied on peptide-based linkers , which suffered from poor pharmacokinetics and immunogenicity . For example, the first PROTACs used phosphopeptides to recruit the SCF$$^\beta\text{TRCP}$$ E3 ligase, but their efficacy was limited by proteolytic instability and low cell permeability .
The shift to small-molecule linkers began in 2008 with the advent of cell-permeable PROTACs, such as the SARM-nutlin conjugate targeting the androgen receptor. This PROTAC utilized a PEG-based linker to connect a selective androgen receptor modulator (SARM) to the MDM2 ligand nutlin, demonstrating for the first time that small molecules could induce intracellular protein degradation without microinjection . Subsequent studies revealed that PEG spacers of ≥4 units were critical for maintaining binding affinity and avoiding steric clashes between PROTAC components .
By 2020, PEG9 emerged as a gold-standard spacer length, balancing flexibility and rigidity. For instance, Zorba et al. showed that BTK degraders with PEG4–PEG9 linkers retained full activity, while shorter linkers (≤PEG3) impaired ternary complex formation . This compound represents a refinement of this design, integrating a C16 alkyl chain to enhance membrane permeability without compromising solubility .
Key Advantages of Ether/Alkyl-Based PROTAC Linkers
Ether/alkyl-based linkers like this compound offer three principal advantages over traditional hydrocarbon or peptide linkers:
Enhanced Solubility and Pharmacokinetics
The PEG9 spacer dramatically improves aqueous solubility, addressing a major limitation of all-hydrocarbon linkers. In a comparative study, PROTACs with PEG9 linkers exhibited 10-fold higher solubility in physiological buffers than those with alkyl chains alone . This property is critical for in vivo applications, where poor solubility can limit bioavailability.
Tunable Conformational Flexibility
The length and rigidity of PEG spacers directly influence PROTAC efficacy. For example, PROTACs targeting EGFR and HER2 showed divergent selectivity based on linker length:
- PEG2 linkers degraded both EGFR and HER2.
- PEG3 linkers selectively degraded EGFR while sparing HER2 .
This compound’s nine-unit PEG spacer provides sufficient length to accommodate steric demands of diverse target-E3 ligase pairs, enabling broad applicability.
Reduced Immunogenicity
Unlike peptide linkers, PEGylated structures are less likely to elicit immune responses. This is attributed to PEG’s biocompatibility and widespread use in FDA-approved therapeutics (e.g., PEGylated interferon). Studies confirm that PEG9-containing PROTACs do not activate dendritic cells or induce cytokine release, making them suitable for chronic therapies .
| Linker Type | Solubility | Selectivity | Immunogenicity |
|---|---|---|---|
| PEG9/Alkyl (e.g., this compound) | High | Tunable | Low |
| Hydrocarbon | Low | Rigid | Moderate |
| Peptide | Moderate | High | High |
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCTMBTRLXERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategy and Initial Substrate Preparation
The synthesis begins with the preparation of the heptadecanoic acid backbone. The carboxylic acid group of heptadecanoic acid is protected as a tert-butyl ester (Boc) using di-tert-butyl dicarbonate under basic conditions. This step ensures selectivity during subsequent amide bond formation. The Boc group is preferred due to its stability under neutral and basic conditions, yet labile under acidic environments, facilitating later deprotection if required.
The protected intermediate, heptadecanoic acid t-butyl ester , is activated for coupling via conversion to an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the acid with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane (DCM). The NHS ester enhances electrophilicity, promoting efficient amide bond formation with amine nucleophiles.
Key Reaction Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DMF or DCM | Enhances solubility of PEG intermediates |
| Coupling Reagent | DCC/NHS | Activates carboxylic acid for amidation |
| Temperature | 0–25°C | Balances reaction rate and side reactions |
| Deprotection Agent | TFA in DCM | Selective Boc removal |
Purification and Isolation Techniques
Chromatographic Methods
Crude product mixtures are purified via flash chromatography using silica gel (60–120 mesh) and a gradient of methanol (2–10%) in DCM to resolve unreacted PEG9 diamine and Boc-protected byproducts. For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed with a C18 column and acetonitrile/water mobile phase.
Lyophilization
The purified compound is lyophilized to remove volatile solvents, yielding a white hygroscopic powder. Storage at -20°C under nitrogen is recommended to prevent degradation.
Structural Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 809.12 [M+H].
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C18 column, 90:10 acetonitrile/water) shows ≥98% purity with a retention time of 12.5 minutes.
Process Optimization and Scalability
Solvent and Reagent Selection
Optimization studies reveal that DMF outperforms DCM in solubilizing PEG9 intermediates, reducing reaction times by 30%. Substituting DCC with ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) minimizes racemization, enhancing yield to 85–90%.
Temperature Modulation
Lowering the coupling temperature to 0°C reduces side reactions, while deprotection at 25°C ensures complete Boc removal without PEG chain degradation.
Challenges in Synthesis
Hygroscopic Nature
The PEG9 spacer’s hygroscopicity necessitates strict anhydrous conditions during synthesis and storage. Exposure to moisture leads to hydrolysis of the NHS ester, reducing coupling efficiency.
Purification Complexity
The compound’s high molecular weight and polarity complicate chromatographic separation. Gradient elution and mixed-mode stationary phases (e.g., C18 with ion-pairing agents) improve resolution.
Applications in PROTAC Development
This compound serves as a critical linker in PROTACs, enabling the conjugation of E3 ligase ligands (e.g., von Hippel-Lindau protein ligands) to target protein binders (e.g., kinase inhibitors). Its PEG9 spacer provides optimal length (≈38 Å) for facilitating ternary complex formation between the target protein and E3 ligase .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound
Scientific Research Applications
Scientific Research Applications
The applications of Amino-PEG9-amido-C16-Boc span various fields:
Chemistry
- Linker in PROTACs : It serves as a critical component in synthesizing PROTACs, enabling the targeted degradation of specific proteins .
Biology
- Study of Protein-Protein Interactions : The compound aids in elucidating cellular pathways and interactions between proteins, contributing to a better understanding of biological processes.
Medicine
- Development of Therapeutic Agents : It is employed in creating novel therapies for diseases such as cancer and neurodegenerative disorders, where targeted protein degradation can be particularly beneficial .
Industry
- Drug Delivery Systems : The compound's properties make it suitable for developing advanced drug delivery systems that enhance the efficacy and specificity of therapeutic agents.
Research indicates that this compound has significant biological activity:
- In Vitro Studies : PROTACs utilizing this linker have shown substantial potency in degrading oncogenic proteins, leading to decreased proliferation in cancer cell lines .
Case Studies:
- Targeting BCR-ABL Fusion Proteins : A study demonstrated effective degradation of BCR-ABL in chronic myeloid leukemia (CML) cells, resulting in apoptosis .
- Degradation of Mutant p53 Proteins : Another investigation reported a marked decrease in mutant p53 levels, enhancing sensitivity to chemotherapeutic agents .
Mechanism of Action
Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino-PEG9-amido-C16-Boc belongs to a family of PEGylated amphiphiles with structural variations in PEG length, alkyl chain length, and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
PEG Chain Length: this compound’s longer PEG spacer (9 units) enhances solubility and reduces aggregation compared to Azido-PEG1-C2-acid (1 unit), which is more rigid and less biocompatible . Shorter PEG chains (e.g., Azido-PEG1-C2-acid) are preferred for applications requiring minimal steric hindrance, such as surface functionalization .
Alkyl Chain Impact: The C16 alkyl chain in this compound improves membrane permeability and lipid bilayer interactions, outperforming Azide-PEG9-amido-C8-Boc (C8) in drug-loading capacity for liposomal formulations . However, C16’s hydrophobicity may increase nonspecific binding compared to shorter chains like C8 .
Functional Group Utility: The Boc-protected amine in this compound allows controlled conjugation, unlike Azido-PEG1-C2-acid’s azide group, which requires copper-catalyzed click chemistry for modification . 1-(Boc-Amino)cyclopropanecarboxylic acid lacks PEG and alkyl chains, limiting its utility in delivery systems but excelling in rigid scaffold synthesis .
Table 2: Physicochemical Properties
Biological Activity
Amino-PEG9-amido-C16-Boc is a compound that has garnered attention in the field of medicinal chemistry, particularly as a component in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade target proteins within cells, utilizing the ubiquitin-proteasome system. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 890091-43-7 |
| Molecular Formula | C25H52N2O11 |
| Molecular Weight | 556.687 g/mol |
| Density | 1.082 g/cm³ |
| Boiling Point | 609.8 °C at 760 mmHg |
| Flash Point | 322.6 °C |
This compound features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability, making it suitable for various biological applications.
This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase. The binding of both ligands facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway .
Key Mechanistic Insights:
- Target Protein Degradation : By recruiting E3 ligases, this compound enables targeted protein degradation, which is crucial for therapeutic interventions in diseases characterized by protein dysregulation.
- Selectivity and Efficacy : The choice of linker length and composition (such as PEG) influences the selectivity and efficacy of PROTACs, impacting their ability to induce degradation without off-target effects .
Biological Activity Studies
Research has demonstrated the effectiveness of this compound in various biological contexts:
- In Vitro Studies : In cellular models, compounds utilizing this linker have shown significant potency in degrading specific oncogenic proteins, leading to reduced cell proliferation in cancer cell lines .
- Case Studies :
- A study highlighted the use of this compound in developing PROTACs targeting BCR-ABL fusion proteins in chronic myeloid leukemia (CML). The results indicated effective degradation of BCR-ABL and subsequent apoptosis in CML cells .
- Another investigation focused on its application in degrading mutant p53 proteins, which are often implicated in various cancers. The study reported a marked decrease in mutant p53 levels and enhanced sensitivity to chemotherapeutic agents .
Comparative Analysis with Other Linkers
To understand the advantages of this compound, a comparison with other commonly used linkers in PROTAC development is essential:
| Linker Type | Length (n) | Solubility | Targeting Efficiency | Notes |
|---|---|---|---|---|
| This compound | 9 | High | High | Effective for various targets |
| Amino-PEG6 | 6 | Moderate | Moderate | Less effective for larger proteins |
| Alkyl Linkers | Variable | Low | Variable | Poor solubility but high stability |
The PEG-based linkers like this compound provide superior solubility and flexibility compared to traditional alkyl linkers, making them more suitable for complex biological systems.
Safety and Toxicological Considerations
While this compound has shown promising biological activity, safety assessments are critical. Current evaluations suggest that compounds based on PEG linkers exhibit low toxicity profiles; however, comprehensive studies on long-term exposure and metabolic pathways are necessary for clinical applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the Boc-protected amine group in Amino-PEG9-amido-C16-Boc, and how can reaction progress be quantitatively assessed?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and activated carboxylic acid precursors. Reaction progress should be monitored using thin-layer chromatography (TLC) to track the consumption of starting materials or via HPLC to quantify intermediate formation. Post-synthesis, Boc deprotection is achieved with trifluoroacetic acid (TFA), followed by neutralization and purification. Key analytical validation includes H NMR to confirm the presence of tert-butyl protons (~1.4 ppm) and FT-IR for carbonyl stretching (~1680–1720 cm) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to verify PEG spacer integration (δ 3.5–3.7 ppm for ethylene oxide units) and the C16 alkyl chain (δ 1.2–1.3 ppm).
- Mass Spectrometry : MALDI-TOF for accurate molecular weight determination, though ionization efficiency for PEGylated compounds may require matrix optimization (e.g., DHB).
- HPLC : Reverse-phase chromatography to assess purity and detect unreacted precursors.
Cross-validation using these methods minimizes misinterpretation of spectral overlaps (e.g., PEG vs. solvent peaks) .
Q. How to purify this compound effectively to remove unreacted PEG precursors?
- Methodological Answer : Dialysis (MWCO 500–1000 Da) is effective for separating low-molecular-weight byproducts. Alternatively, size-exclusion chromatography (SEC) with Sephadex LH-20 or preparative HPLC can isolate the target compound. Precipitation in cold diethyl ether may also remove hydrophobic impurities. Post-purification, lyophilization ensures stability .
Advanced Research Questions
Q. How can researchers address discrepancies in molecular weight characterization between MALDI-TOF and NMR spectroscopy for this compound?
- Methodological Answer : Discrepancies often arise from MALDI-TOF’s sensitivity to PEG polydispersity and adduct formation (e.g., Na/K). To resolve this:
- Standardize Sample Preparation : Use a uniform matrix-to-sample ratio and avoid salt contamination.
- Validate with NMR End-Group Analysis : Calculate degree of polymerization (DP) via end-group integrals (e.g., terminal -CH protons).
- Cross-Check with SEC-MALS : Multi-angle light scattering (MALS) coupled with SEC provides absolute molecular weight independent of ionization effects .
Q. What experimental design considerations are critical when studying the pH-dependent stability of the amide bond in this compound?
- Methodological Answer :
- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate, acetate) across pH 2–10 to avoid side reactions.
- Kinetic Monitoring : Employ LC-MS at timed intervals to quantify degradation products (e.g., free amine release via Boc cleavage).
- Temperature Control : Conduct studies at 25°C and 37°C to simulate storage and physiological conditions.
Statistical tools like Arrhenius modeling can extrapolate long-term stability from accelerated data .
Q. How to resolve conflicting solubility data of this compound in different solvent systems reported in literature?
- Methodological Answer : Solubility variations may stem from PEG chain hydration or micelle formation.
- Dynamic Light Scattering (DLS) : Detect aggregate formation in aqueous solutions.
- Critical Micelle Concentration (CMC) : Measure via pyrene fluorescence to assess self-assembly behavior.
- Co-Solvent Systems : Test binary solvents (e.g., water/ethanol) to balance hydrophilicity and lipophilicity.
Reporting solvent purity and temperature is essential for reproducibility .
Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Apply ANOVA to identify variability sources (e.g., reagent purity, reaction time). Control charts (Shewhart charts) can monitor yield and purity across batches. For high-throughput studies, multivariate analysis (e.g., PCA) reduces dimensionality and highlights critical factors. Pre-validation using a fractional factorial design optimizes parameter screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
